molecular formula C20H22N2O5 B7706892 3,4-dimethoxy-N-[(Z)-(3-methoxy-4-prop-2-enoxyphenyl)methylideneamino]benzamide

3,4-dimethoxy-N-[(Z)-(3-methoxy-4-prop-2-enoxyphenyl)methylideneamino]benzamide

Cat. No.: B7706892
M. Wt: 370.4 g/mol
InChI Key: BDALCXWRXJRIHA-BKUYFWCQSA-N
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Description

3,4-dimethoxy-N-[(Z)-(3-methoxy-4-prop-2-enoxyphenyl)methylideneamino]benzamide is a complex organic compound belonging to the benzamide class Benzamides are known for their diverse applications in medicinal chemistry, industrial processes, and biological research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-[(Z)-(3-methoxy-4-prop-2-enoxyphenyl)methylideneamino]benzamide typically involves the reaction of 3,4-dimethoxybenzoyl chloride with an appropriate amine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve the use of cost-effective raw materials and catalysts to optimize yield and purity. For instance, the use of 1,2-dimethoxybenzene as a starting material and aluminum trichloride (anhydrous) as a catalyst has been reported to produce high yields of similar benzamide derivatives .

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-[(Z)-(3-methoxy-4-prop-2-enoxyphenyl)methylideneamino]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the imine group can produce an amine derivative.

Scientific Research Applications

3,4-dimethoxy-N-[(Z)-(3-methoxy-4-prop-2-enoxyphenyl)methylideneamino]benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-[(Z)-(3-methoxy-4-prop-2-enoxyphenyl)methylideneamino]benzamide involves its interaction with specific molecular targets and pathways. The compound’s methoxy and imine groups play a crucial role in its biological activity. For instance, the methoxy groups may enhance its antioxidant properties by scavenging free radicals, while the imine group may interact with cellular proteins to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-dimethoxy-N-[(Z)-(3-methoxy-4-prop-2-enoxyphenyl)methylideneamino]benzamide is unique due to its specific combination of methoxy and prop-2-enoxyphenyl groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3,4-dimethoxy-N-[(Z)-(3-methoxy-4-prop-2-enoxyphenyl)methylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5/c1-5-10-27-17-8-6-14(11-18(17)25-3)13-21-22-20(23)15-7-9-16(24-2)19(12-15)26-4/h5-9,11-13H,1,10H2,2-4H3,(H,22,23)/b21-13-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDALCXWRXJRIHA-BKUYFWCQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NN=CC2=CC(=C(C=C2)OCC=C)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)N/N=C\C2=CC(=C(C=C2)OCC=C)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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